molecular formula C21H14F3N3O3 B12185954 N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12185954
M. Wt: 413.3 g/mol
InChI Key: VCEMBOBUPHDUAT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazoline core can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of a quinazoline core, furan ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H14F3N3O3

Molecular Weight

413.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide

InChI

InChI=1S/C21H14F3N3O3/c22-21(23,24)14-3-1-4-15(10-14)27-12-26-18-9-13(6-7-17(18)20(27)29)19(28)25-11-16-5-2-8-30-16/h1-10,12H,11H2,(H,25,28)

InChI Key

VCEMBOBUPHDUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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